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Compound of Interest

Compound Name: Sch 13835

Cat. No.: B1681525

Disclaimer: The initially requested compound, "Sch 13835," could not be identified in publicly
available scientific literature or databases. It is likely an internal research code. To provide a
comprehensive and technically accurate response that fulfills the user's request for a technical
support center focused on yield improvement, we will use Apixaban as a representative
example. Apixaban is a widely recognized anticoagulant with a well-documented and complex
synthetic pathway, making it an excellent case study for troubleshooting and yield optimization
in pharmaceutical manufacturing.

This guide is intended for researchers, scientists, and drug development professionals actively
engaged in the synthesis of Apixaban.

Frequently Asked Questions (FAQS)

Q1: What are the most common synthetic routes for Apixaban, and which one generally offers
the highest yield?

Al: Several synthetic routes for Apixaban have been reported, with the most common ones
originating from key intermediates. The overall yield is highly dependent on the specific
reagents, catalysts, and reaction conditions used. One common strategy involves the [3+2]
cycloaddition to form the pyrazole core, followed by the construction of the piperidinone moiety
and final amidation. An alternative, cost-effective approach utilizes 4-nitroaniline to construct a
key N-phenylvalerolactam intermediate, which has been reported to achieve an overall yield of
around 35%.[1][2] A more recent automated continuous flow synthesis has demonstrated an
impressive overall yield of 78%.[3]
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Q2: What are the critical process parameters that significantly impact the yield and purity of
Apixaban?

A2: The synthesis of Apixaban is influenced by a combination of continuous numerical
variables (temperature, pressure, reaction time, solvent polarity) and discrete variables (choice
of catalysts, bases, and acids).[3] Key steps to monitor closely include the cyclization reaction
to form the pyrazole ring, the Ullmann coupling (if used), and the final amidation step. For
instance, in the final amidation of the ethyl ester precursor, the choice of base and solvent, as
well as the reaction temperature and time, are critical to maximizing conversion and minimizing
impurity formation.[4][5]

Q3: What are the common impurities encountered during Apixaban synthesis, and how can
they be minimized?

A3: Impurities in Apixaban synthesis can originate from starting materials, intermediates, by-
products, and degradation products.[6][7] Common impurities include unreacted intermediates
and by-products from side reactions. For example, during the reduction of the nitro group in
some synthetic routes, incomplete reduction can lead to process-related impurities.[8] Another
identified impurity is 1-(4-aminophenyl)-3-morpholinopiperidin-2-one, which can form during the
preparation of a key intermediate.[8] Minimizing these impurities involves optimizing reaction
conditions, ensuring complete reactions through monitoring (e.g., HPLC, TLC), and employing
appropriate purification techniques such as recrystallization or column chromatography.[4][9]
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Issue

Possible Cause(s)

Recommended Solution(s)

Low yield in the pyrazole

formation step

- Incomplete diazotization of
the aniline precursor.-
Suboptimal temperature
control during the Japp-
Klingemann reaction.-
Inefficient [3+2] cycloaddition

conditions.

- Ensure complete dissolution
and appropriate temperature
(0-5 °C) for the diazotization.-
Carefully control the
temperature of the subsequent
coupling reaction as per the
established protocol.- Optimize
the base and solvent system
for the cycloaddition.
Triethylamine in a suitable
solvent is commonly used.[2]
[10]

Formation of by-products

during Ullmann coupling

- High reaction temperature
leading to side reactions.-
Inappropriate choice of copper
catalyst or ligand.- Presence of

moisture or oxygen.

- Maintain the recommended
reaction temperature;
excessive heat can lead to
dimerization and other by-
products.- Screen different
copper sources (e.g., Cul) and
ligands to find the optimal
catalytic system.- Ensure the
reaction is carried out under an
inert atmosphere (e.g.,
nitrogen or argon) with

anhydrous solvents.

Incomplete final amidation

- Insufficient activation of the

- For carboxylic acid

reaction carboxylic acid or ester precursors, use efficient
precursor.- Low reactivity of coupling agents (e.g., CDI,
the aminating agent.- ethyl chloroformate).[6]- For
Unfavorable reaction ester precursors, consider
equilibrium. using a stronger base or
higher temperatures to drive
the reaction to completion.[5]-
If using ammonia, ensure it is
in a suitable form (e.g.,
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agueous ammonia, ammonia

gas) and concentration.[10][11]

) - - Oxidation of intermediates or
Presence of colored impurities i )
) ] the final product.- Residual
in the final product
catalysts or reagents.

- Perform reactions under an
inert atmosphere, especially
for air-sensitive intermediates.-
Use appropriate work-up and
purification procedures, such
as washing with reducing
agents (e.g., sodium bisulfite)
or activated carbon treatment.-
Ensure thorough removal of
catalysts through filtration or

extraction.

o ) - ] - Presence of closely related
Difficulty in purifying the final ) . o )
impurities with similar polarity.-
product o .
Poor crystallization behavior.

- Optimize the recrystallization
solvent system. A mixture of
solvents may be required to
achieve good separation.-
Consider using column
chromatography with an
appropriate stationary and
mobile phase for challenging
separations.- If impurities are
acidic or basic, an acid-base
wash during work-up may help

in their removal.

Quantitative Data on Apixaban Synthesis Yields
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Synthetic Route / Reagents and .
Reported Yield (%) Reference

Key Step Conditions
Overall Yield Starting from 4-
N 35 [1][2]
(Alternate Route) nitroaniline
Overall Yield Al-based auto-
: . 78 [3]
(Continuous Flow) optimizer
Apixaban precursor
_ o (1) with ethyl
Final Amidation 93 [10][11]
chloroformate and
ammonia
Ullmann reaction with
N-phenylvalerolactam
) iodide 5 and 77 [1]
formation
Cu(PPh3)3Br
Pyrazolecarboxylate Enamine 9 with 68 (Ullmann coupling o
formation intermediate 3 step)
) 8-step procedure from ) o
Key Intermediate ] High efficiency under
) 4-chloronitrobenzene ) - [9]
Synthesis o mild conditions
and piperidine
) o Apixaban ethyl ester
Final Amidation ] ]
with formamide and 71 [5]

(Method B)
MeONa

Experimental Protocols & Methodologies
Representative Protocol for the Final Amidation Step

This protocol is based on the hydrolysis of an ester precursor followed by amidation, as
described in several patents.[10][11]

Step 1: Hydrolysis of the Ester Precursor

» To a solution of ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-
tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (1 equivalent) in a suitable solvent such
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as tetrahydrofuran (THF), add a solution of potassium hydroxide (1-2 equivalents) in water.

o Heat the mixture to 50-60 °C and monitor the reaction progress by HPLC or TLC until the
starting material is consumed.

o Cool the reaction mixture to 0-5 °C and adjust the pH to 5-6.5 with a suitable acid (e.g., 1M
HCI) to precipitate the carboxylic acid intermediate.

« Filter the solid, wash with water, and dry under vacuum to obtain the carboxylic acid.
Step 2: Amidation to Apixaban

e Suspend the dried carboxylic acid intermediate (1 equivalent) in a suitable solvent like
dichloromethane (DCM).

e Add an acid scavenger such as diisopropylethylamine (1-1.1 equivalents).

e Cool the mixture to 0-5 °C and add ethyl chloroformate (1-1.1 equivalents) dropwise,
maintaining the temperature.

 Stir the reaction at 0-5 °C for 3-5 hours to form the mixed anhydride.

 Introduce ammonia gas into the reaction mixture or add a solution of aqueous ammonia
while maintaining the temperature at 0-5 °C.

e Monitor the reaction by HPLC or TLC until the mixed anhydride is consumed.
e Upon completion, perform an aqueous work-up. Wash the organic layer with water and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield crude Apixaban.

o Purify the crude product by recrystallization from a suitable solvent system to obtain pure
Apixaban.

Visualizations
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Caption: Experimental workflow for the final amidation of Apixaban.
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Caption: Troubleshooting logic for addressing low yield in Apixaban synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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